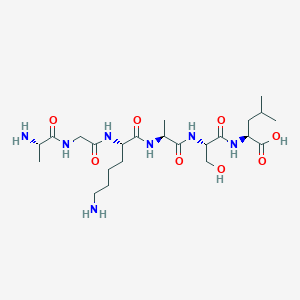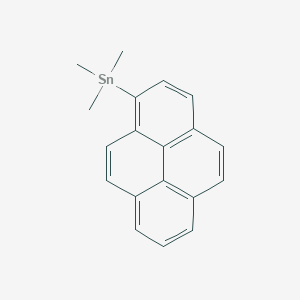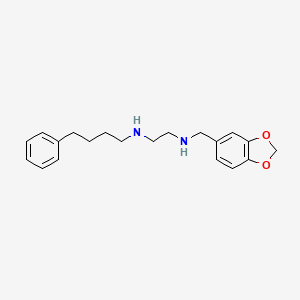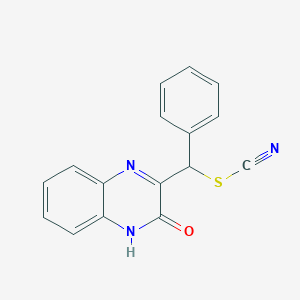
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is a synthetic peptide composed of six amino acids: alanine, glycine, lysine, alanine, serine, and leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve recombinant DNA technology, where microorganisms are engineered to produce the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can produce serine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide is explored for its potential therapeutic properties, such as antimicrobial activity or as a drug delivery vehicle.
Industry: It can be used in the development of biomaterials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially altering their activity or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in clinical nutrition and cell culture.
Glycyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
Uniqueness
L-Alanylglycyl-L-lysyl-L-alanyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of multiple amino acids, which can confer distinct biochemical properties. Its longer chain and varied amino acid composition may offer advantages in stability, binding specificity, and functional versatility compared to shorter peptides like L-Alanyl-L-glutamine.
Propriétés
Numéro CAS |
345922-38-5 |
|---|---|
Formule moléculaire |
C23H43N7O8 |
Poids moléculaire |
545.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C23H43N7O8/c1-12(2)9-16(23(37)38)29-22(36)17(11-31)30-20(34)14(4)27-21(35)15(7-5-6-8-24)28-18(32)10-26-19(33)13(3)25/h12-17,31H,5-11,24-25H2,1-4H3,(H,26,33)(H,27,35)(H,28,32)(H,29,36)(H,30,34)(H,37,38)/t13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
SLGVBOORFADCQN-WOYTXXSLSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)

![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)


![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)

